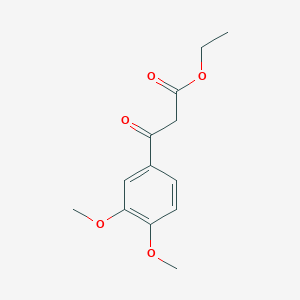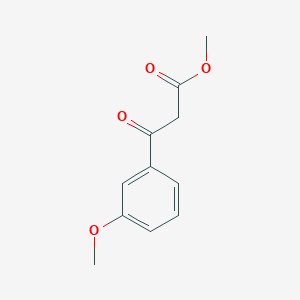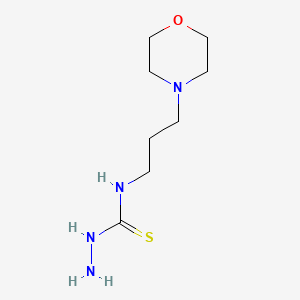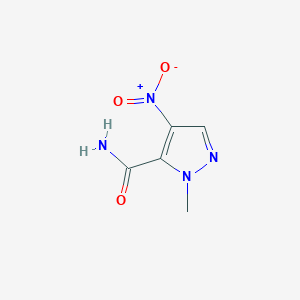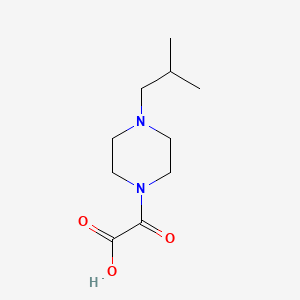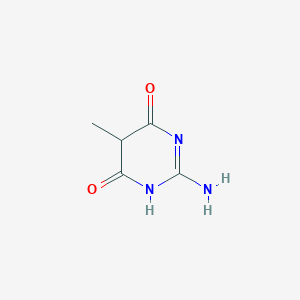![molecular formula C13H10F3N B1586165 4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-amine CAS No. 57688-34-3](/img/structure/B1586165.png)
4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-amine
Overview
Description
4-(Trifluoromethyl)-[1,1'-biphenyl]-4-amine, commonly referred to as TFBA, is an organic compound with a wide range of applications in biochemistry and physiology. It is a derivative of 1,1'-biphenyl, a compound which has been widely studied due to its wide range of applications in organic synthesis, medicinal chemistry, and material science. TFBA is a highly versatile compound with a wide range of properties, including the ability to act as a ligand, a catalyst, and a chiral selector. This makes it an attractive compound for use in a variety of scientific research applications.
Scientific Research Applications
Applications in Polymer and Material Science
4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-amine and its derivatives have significant applications in the development of novel polyimides and other materials. Studies have shown these compounds can be used to create organosoluble, low-colored fluorinated polyimides with high glass-transition temperatures and excellent thermal stability. These polyimides are highly soluble in various organic solvents and can form transparent, tough films, making them suitable for use in materials science, particularly in areas requiring materials with low dielectric constants, low water uptake, and high thermal stability (Chung, Tzu, & Hsiao, 2006).
Application in Organic Synthesis and Catalysis
This compound and its analogues have been utilized in organic synthesis, particularly in catalysis. For instance, derivatives like 2,4-bis(trifluoromethyl)phenylboronic acid have been used as catalysts for dehydrative amidation between carboxylic acids and amines, an essential reaction in peptide synthesis (Wang, Lu, & Ishihara, 2018). This highlights the role of trifluoromethyl-substituted biphenyl amines in facilitating efficient chemical synthesis.
Development of Organic Light-Emitting Diodes (OLEDs)
In the field of electronics, particularly in the development of OLEDs, derivatives of 4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-amine have been used to create novel materials. These materials, due to their structural properties, are suitable for use in OLEDs, offering high thermal stability, good solubility, and excellent electroluminescent properties (Ge et al., 2008).
In Gas Separation Technologies
The derivatives of 4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-amine have also found applications in gas separation technologies. They are used in the synthesis of hyperbranched polyimides, which are important in the development of materials for gas separation applications, owing to their unique structural and thermal properties (Fang, Kita, & Okamoto, 2000).
properties
IUPAC Name |
4-[4-(trifluoromethyl)phenyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3N/c14-13(15,16)11-5-1-9(2-6-11)10-3-7-12(17)8-4-10/h1-8H,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDKIAMYXBRKPBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50382227 | |
| Record name | 4'-(Trifluoromethyl)[1,1'-biphenyl]-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50382227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-amine | |
CAS RN |
57688-34-3 | |
| Record name | 4'-(Trifluoromethyl)[1,1'-biphenyl]-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50382227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 57688-34-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



